N-Boc-DL-valinol

Descripción

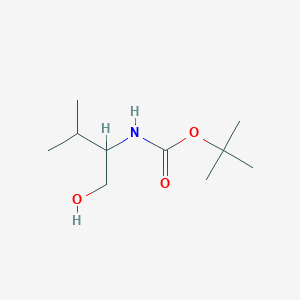

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRRYDVICNJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338033 | |

| Record name | N-Boc-DL-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169556-48-3 | |

| Record name | N-Boc-DL-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc Dl Valinol and Its Enantiomers

Chemoenzymatic and Stereoselective Routes to Valinol Isomers

The synthesis of optically pure valinol isomers is a cornerstone for many applications. Chemoenzymatic and stereoselective methods offer elegant solutions to produce both D- and L-valinol with high enantiomeric purity.

Enantioselective Reduction of Valine Carboxylic Acid Derivatives

A fundamental approach to synthesizing valinol is the reduction of the carboxylic acid group of its parent amino acid, valine. This transformation can be achieved using powerful reducing agents.

Conventional chemical reduction methods often employ strong hydrides. For instance, valine can be converted to valinol using reagents like lithium aluminium hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine, which forms the borane-tetrahydrofuran (B86392) complex. sci-hub.se A process utilizing an alkaline boron hydride in the presence of a halogen, such as iodine or chlorine, has also been developed to reduce carboxylic acids and their derivatives under gentle conditions, which is notable for its ability to preserve existing chirality at the α-carbon. jk-sci.com

While effective, these methods typically require stringent anhydrous conditions and careful handling of pyrophoric reagents. The development of enantioselective reductions, particularly those employing biocatalysts, represents a significant advancement, offering high selectivity under milder conditions.

Divergent Synthesis of D- and L-Valinol

Divergent synthesis, a strategy where multiple distinct products are generated from a common starting material by altering reaction conditions, is particularly powerful for accessing both enantiomers of a chiral molecule. oulu.finih.gov In the context of valinol, chemoenzymatic methods provide an excellent example of this principle.

A highly effective divergent route employs ω-transaminases to convert a prochiral hydroxy ketone into optically pure valinol. acs.orgmcours.net By selecting the appropriate enzyme—either an (R)-selective or (S)-selective ω-transaminase—one can dictate the stereochemical outcome of the reaction, leading to the formation of either (R)-valinol or (S)-valinol, respectively. acs.org This biocatalytic approach is highly efficient, capable of achieving high conversions and yielding products with exceptional enantiomeric excess (>99% ee). acs.org

Table 1: Enzyme-Catalyzed Divergent Synthesis of Valinol Enantiomers

| Starting Material | Enzyme | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Prochiral Hydroxy Ketone | (R)-selective ω-transaminase | (R)-Valinol | >99% acs.org |

This enzymatic strategy highlights a key advantage of biocatalysis: the ability to generate stereocomplementary products by simply choosing a different biocatalyst, thereby providing a flexible and efficient route to both D- and L-valinol from a single precursor. acs.orgsemanticscholar.org

Regiospecific N-Boc Protection of Valinol

The protection of the amino group in valinol is a critical step for its use in further synthetic applications, such as peptide synthesis. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. nih.govtcichemicals.com The reaction involves the treatment of valinol with di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O), to form the N-Boc derivative. rsc.org

Optimization of Tert-Butoxycarbonylation Conditions

The efficiency and selectivity of the N-Boc protection of valinol can be significantly influenced by the reaction conditions. Optimization of parameters such as catalyst, solvent, and temperature is crucial for achieving high yields and purity.

Standard protocols for Boc protection often utilize a base such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.comoulu.fi However, various catalysts have been explored to improve the reaction. Lewis acids, such as yttria-zirconia, have been shown to effectively catalyze the tert-butoxycarbonylation of a wide range of amines, including amino acids. semanticscholar.org In some cases, the reaction proceeds smoothly even with substrates prone to racemization, preserving the stereochemical integrity of the chiral center. semanticscholar.org Other catalysts, like iodine, have also been employed for the N-protection of amines with (Boc)₂O under mild, solvent-free conditions at room temperature. organic-chemistry.org The choice of solvent can also be critical; for instance, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst can lead to efficient and chemoselective mono-N-Boc protection, preventing side reactions like the formation of oxazolidinones from amino alcohols. organic-chemistry.org

Table 2: Selected Conditions for N-Boc Protection of Amines

| Catalyst/Promoter | Solvent | Key Features |

|---|---|---|

| DMAP/Base | THF, DCM | Standard, widely used conditions. jk-sci.comoulu.fi |

| Yttria-Zirconia | Acetonitrile (B52724) | Efficient Lewis acid catalysis, high yields. semanticscholar.org |

| Iodine | Solvent-free | Mild, room temperature conditions. organic-chemistry.org |

| HClO₄–SiO₂ | Solvent-free | Reusable catalyst, chemoselective. organic-chemistry.org |

Green Chemistry Approaches for Boc Group Introduction

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for Boc protection. These approaches aim to minimize or eliminate the use of hazardous solvents and catalysts.

A notable green method is the performance of the Boc protection under solvent-free and catalyst-free conditions. sci-hub.se For many amines, simply mixing the substrate with (Boc)₂O at room temperature is sufficient to afford the N-Boc derivative in high yield. sci-hub.se This method is highly practical, avoiding tedious workups and the use of toxic catalysts. sci-hub.se Another sustainable approach involves using water as a reaction medium. nih.gov A catalyst-free N-tert-butyloxycarbonylation of amines has been successfully demonstrated in water, providing N-Boc derivatives chemoselectively with no formation of common side products. organic-chemistry.org Mechanochemical methods, such as ball milling, also represent a solvent-free alternative for conducting Boc protection. scirp.org These green protocols offer advantages in terms of operational simplicity, reduced waste, and improved safety profiles, making them attractive for both laboratory-scale and industrial applications. sci-hub.seresearchgate.net

Preparation of N-Boc-DL-Valinol from Alternative Chiral Building Blocks

While the most direct route to N-Boc-valinol starts from valine itself, it is also possible to construct the molecule from other readily available chiral precursors, a strategy known as chiral pool synthesis. sciencenet.cn This approach leverages the stereochemistry of natural products to build new chiral molecules.

Non-proteinogenic amino acids (NPAAs), which are amino acids not naturally encoded in the genome, can be synthesized from proteinogenic amino acids through various chemical modifications. wikipedia.orgmdpi.com This principle can be extended to the synthesis of valinol derivatives from other chiral starting materials. For example, chiral auxiliaries can be employed to control the stereochemistry of a synthesis. The synthesis of non-racemic quaternary α-amino acids has been achieved through the ozonolysis/oxidation of allylamine (B125299) derivatives, which were themselves prepared using chiral auxiliaries to control stereoselectivity. researchgate.net

Furthermore, complex chiral molecules can be built up from simpler chiral fragments. For instance, chiral ionic liquids based on L-valine have been synthesized in a multi-step process that begins with the reduction of L-valine to L-valinol, followed by further chemical transformations. ua.pt This demonstrates how the core valinol structure can be derived and then modified. The synthesis of NPAAs can also be achieved via asymmetric hydrogenation of dehydroamino acid precursors catalyzed by chiral rhodium(I) complexes, offering a pathway to "unnatural" amino acids with D-configurations or varied side chains. nih.gov These strategies showcase the versatility of synthetic organic chemistry in creating complex chiral molecules like N-Boc-valinol from a diverse range of starting points within the chiral pool.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 139032 |

| L-Valinol ((S)-Valinol) | 440356 |

| D-Valinol ((R)-Valinol) | 636409 |

| DL-Valine | 697 |

| L-Valine | 6287 |

| D-Valine | 71556 |

| N-Boc-L-valine | 107849 |

| Lithium aluminium hydride | 28121 |

| Sodium borohydride | 22953653 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 65111 |

| Triethylamine (TEA) | 8471 |

| 4-(Dimethylamino)pyridine (DMAP) | 1713 |

| Tetrahydrofuran (THF) | 8028 |

| Dichloromethane (DCM) | 6344 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 13530 |

Synthetic Pathways Initiated from Serine Derivatives

While serine derivatives are versatile chiral starting materials in organic synthesis, their use as a direct precursor for N-Boc-valinol is not a conventional or commonly reported pathway. The structural transformation required—converting the hydroxymethyl side chain of serine (–CH₂OH) to the isopropyl side chain of valinol (–CH(CH₃)₂) —would necessitate complex and multi-step carbon-carbon bond-forming reactions, making it an inefficient route compared to synthesis from valine itself.

However, N-Boc-serine and its esters are widely used to generate other valuable chiral molecules. For instance, N-Boc-L-serine is a key starting material for the synthesis of various amino alcohols that serve as backbones for sphingolipids and their derivatives. nih.gov The synthesis of N-Boc-DL-serine methyl ester is also well-established and used in the preparation of compounds like quinazolinones and tricyclic pyrolopyranopyridines, which have applications as kinase and PI3K inhibitors. medchemexpress.comorgsyn.org These applications highlight serine's utility as a foundational block for complex heterocycles and other amino alcohols, rather than as a direct precursor to valinol.

Derivatization from N-Boc-Tyrosine Precursors

Similar to serine, the derivatization of N-Boc-tyrosine to form N-Boc-valinol is not a chemically feasible or documented synthetic strategy. The conversion of tyrosine's p-hydroxyphenylbenzyl side chain into valinol's simple isopropyl group would involve cleaving a stable aromatic ring and reconstructing an aliphatic side chain, a process that is synthetically impractical and inefficient. N-Boc-L-tyrosine is typically synthesized from L-tyrosine and di-tert-butyl dicarbonate ((Boc)₂O) and serves as an important building block in peptide synthesis and the creation of more complex molecules that retain the tyrosine backbone. fishersci.cacoreyorganics.comgoogle.com

Development of Efficient Synthetic Strategies

Modern synthetic chemistry emphasizes the development of strategies that reduce step counts, improve yields, and minimize waste. One-pot reactions and continuous flow techniques are at the forefront of these advancements for the synthesis and functionalization of molecules like this compound.

One-Pot Reaction Sequences in Valinol Functionalization

One-pot reactions, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. This approach is particularly useful for processes involving unstable intermediates, such as the aldehydes derived from amino acids.

A common one-pot strategy involves the reduction of an N-protected amino acid, like N-Boc-valine, to the corresponding N-Boc-valinaldehyde. beilstein-journals.org Due to their instability, these aldehydes are typically generated and immediately used in situ. For example, after reduction with a reagent like diisobutylaluminium hydride (DIBAL-H), an organophosphorus reagent can be added to the same pot to perform a Wittig or Horner-Wadsworth-Emmons olefination, yielding an enantiomerically pure allylic amine. beilstein-journals.org Another powerful one-pot procedure is the tandem direct reductive amination of an aldehyde with a primary amine, followed by N-Boc protection using (Boc)₂O and a mild reducing agent like sodium triacetoxyborohydride, to give the final N-Boc protected secondary amine in high yield. nih.gov

The functionalization of N-Boc-valinol itself can also be achieved in one-pot sequences. For example, N-L-valinol derivatives can undergo highly diastereoselective aza-Wacker reactions with alkenes, leading to the formation of functionalized oxazolidines in a single pot. researchgate.net

| One-Pot Strategy | Precursor | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Tandem Reduction-Olefination | N-Boc-Amino Ester | DIBAL-H, Phosphonium Ylide | Allylic Amine | beilstein-journals.org |

| Tandem Reductive Amination/N-Boc Protection | Aldehyde, Primary Amine | (Boc)₂O, Sodium Triacetoxyborohydride | N-Boc Secondary Amine | nih.gov |

| Aza-Wacker Cyclization | N-L-Valinol Derivative, Alkene | Pd(II) Catalyst | Oxazolidine | researchgate.net |

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for automation and scalability. nih.gov The synthesis and manipulation of N-Boc protected amino acids and their derivatives are well-suited to this technology.

The fundamental reactions in the synthesis of N-Boc-valinol, such as the reduction of N-Boc-valine, can be performed in flow reactors. For example, the reduction of N-protected amino acids to their corresponding alcohols using reagents like sodium borohydride can be adapted to flow conditions. bas.bg Furthermore, peptide synthesis, which heavily relies on Boc-protected amino acids, was one of the earliest applications of continuous flow techniques. pnas.org Modern flow systems utilize packed-bed reactors containing immobilized reagents or catalysts for steps like Boc-deprotection and amide bond coupling, allowing for efficient, multi-step synthesis of peptides and peptidomimetics. nih.gov

Flow chemistry has also been successfully applied to the synthesis of related N-Boc protected structures, demonstrating the technology's versatility. For instance, a multistep flow process has been developed for the synthesis of N-Boc-β-amino ketones from α,β-unsaturated ketones. researchgate.net Similarly, a sustainable continuous flow synthesis of β-aminocarbonyls via the hydration of N-Boc-2-azetines has been reported, showcasing the use of biphasic flow and inline separation to enhance the greenness of the process. rsc.org These examples underscore the potential for developing a fully continuous, automated synthesis of this compound and its derivatives.

| Application | Key Feature | Advantage | Reference |

|---|---|---|---|

| Solid-Phase Peptide Synthesis | Packed-bed reactor with polystyrene supports | Rapid synthesis, automation, recycling of reagents | pnas.orgnih.gov |

| Synthesis of N-Boc-β-amino ketones | Multistep flow procedure | Waste minimization, pure product without purification | researchgate.net |

| Synthesis of β-aminocarbonyls | Biphasic segmented flow with inline separation | Use of eco-friendly solvents, catalyst recycling | rsc.org |

Strategies for N Boc Deprotection in Valinol Derived Compounds

Acid-Catalyzed N-Boc Cleavage

Acid-catalyzed cleavage is the most common method for the removal of the N-Boc protecting group. nih.gov The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the free amine, carbon dioxide, and isobutylene. jkchemical.com

Strong Brønsted acids are widely employed for N-Boc deprotection. mdpi.com Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like methanol (B129727) or dioxane, are standard choices for this transformation. wikipedia.org The reaction kinetics can show a second-order dependence on the concentration of acids like HCl. researchgate.netnih.gov

While effective, these strong acid conditions can sometimes lead to side reactions or be incompatible with other acid-sensitive functional groups within a molecule. mdpi.com Research into milder or more selective Brønsted acid systems is ongoing. For instance, p-toluenesulfonic acid (pTSA) has been utilized as an effective Brønsted acid for deprotection. scirp.org In a study involving the deprotection of N-Boc-L-valine methyl ester, steric hindrance from the bulky isopropyl side chain of the valine residue was found to influence the reaction, requiring longer deprotection times compared to amino acids with less bulky side chains. mdpi.com

Lewis acids present an alternative for N-Boc cleavage, operating through a mechanism that mirrors Brønsted acid catalysis. acsgcipr.org Instead of protonation, the Lewis acid coordinates to the carbamate (B1207046), initiating fragmentation to the amine, CO2, and the tert-butyl cation. acsgcipr.org A variety of Lewis acids have been shown to facilitate this reaction, although they are less commonly used on an industrial scale compared to protic acids. acsgcipr.org

The choice of Lewis acid can be critical for achieving selectivity. For example, aluminum chloride (AlCl₃) has been noted for its ability to selectively cleave the N-Boc group in the presence of other protecting groups. wikipedia.org Similarly, zinc bromide (ZnBr₂) can selectively remove the Boc group from secondary amines while leaving the protection on primary amines intact. jkchemical.com Other Lewis acids reported for this purpose include tin(IV) chloride (SnCl₄) and iron(III) salts. acsgcipr.orgcsic.es However, it is important to note that in the presence of protic impurities like water, many Lewis acids may hydrolyze to generate protic acids, which then act as the true catalyst. acsgcipr.org

Table 1: Comparison of Acid-Catalyzed N-Boc Deprotection Methods

| Method | Reagent(s) | Typical Conditions | Key Characteristics | Source(s) |

|---|---|---|---|---|

| Brønsted Acid | Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Room temperature | Standard, highly effective method. | wikipedia.org |

| Hydrogen chloride (HCl) / Methanol or Dioxane | Room temperature | Common alternative to TFA. | wikipedia.org | |

| p-Toluenesulfonic acid (pTSA) | Varies (e.g., in DES or mechanochemical) | Milder, biodegradable option. | mdpi.comscirp.org | |

| Lewis Acid | Aluminum chloride (AlCl₃) | Varies | Can offer chemoselectivity. | wikipedia.orgacsgcipr.org |

| Zinc bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Selective for secondary N-Boc groups. | jkchemical.comacsgcipr.org | |

| Tin(IV) chloride (SnCl₄) | Varies | Reported as an extremely mild reagent. | acsgcipr.org |

Environmentally Benign Deprotection Methodologies

Traditional deprotection methods often rely on harsh acids and volatile organic solvents, prompting the development of more sustainable and environmentally friendly alternatives. mdpi.comresearchgate.net

Deep eutectic solvents (DESs) have emerged as green and sustainable media for chemical reactions. ua.es A DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) has been shown to be a highly efficient system for N-Boc deprotection, acting as both the solvent and the catalyst. mdpi.comresearchgate.net This method avoids the use of conventional harmful solvents and allows for simple product recovery. mdpi.com

This strategy has been applied to the deprotection of various N-Boc amino acid derivatives. mdpi.com In the specific case of N-Boc-L-valine methyl ester, the deprotection in a choline chloride:pTSA deep eutectic solvent at room temperature yielded the desired product in 63% after 25 minutes. mdpi.comresearchgate.net The somewhat lower yield and longer reaction time compared to less sterically hindered amino acid esters highlight the influence of the valine side chain on the reaction's efficiency under these conditions. mdpi.comresearchgate.net

Thermolytic deprotection is a catalyst-free method that involves heating the N-Boc protected compound to a high temperature, typically around 150°C or higher. acsgcipr.org The mechanism is believed to involve thermal fragmentation, which forms the free amine, carbon dioxide, and isobutylene. acsgcipr.org This approach is considered a green alternative as it eliminates the need for any acid or catalyst. acsgcipr.org

The efficiency of thermal deprotection can be influenced by the substrate and the solvent. nih.gov Studies have shown that deprotection can be achieved in various solvents, with polar solvents like methanol and trifluoroethanol often giving optimal results. nih.gov The required temperature for effective deprotection can be a drawback, as some substrates may not be stable at the necessary high temperatures. acsgcipr.orgrsc.org However, methods such as performing the thermolysis on a silica (B1680970) gel support can lower the required temperature. scirp.org

Table 2: Overview of Environmentally Benign N-Boc Deprotection Methods

| Method | Medium/Conditions | Key Advantages | Findings for Valine/Alkyl Amines | Source(s) |

|---|---|---|---|---|

| Deep Eutectic Solvents (DES) | Choline chloride:pTSA, room temp. | Green solvent, acts as catalyst, simple workup. | N-Boc-L-valine methyl ester deprotected (63% yield, 25 min), slowed by steric hindrance. | mdpi.comresearchgate.netresearchgate.net |

| Thermolytic Removal | High temperature (e.g., >150°C), no catalyst. | Catalyst-free, no acid waste. | N-Boc alkyl amines require higher temperatures than aryl amines; efficiency is solvent-dependent. | acsgcipr.orgnih.gov |

Chemoselective Deprotection in Multistep Synthetic Sequences

In the synthesis of complex molecules, it is often necessary to remove an N-Boc group without affecting other protecting groups or sensitive functionalities. nih.gov Achieving such chemoselectivity is a key challenge.

Different strategies allow for the selective deprotection of N-Boc groups in valinol-derived compounds. The choice of reagent is crucial. For example, using iron(III) salts can selectively cleave an N-Boc group in the presence of a benzyloxycarbonyl (Cbz) group. csic.es The choline chloride:pTSA deep eutectic solvent system has demonstrated excellent selectivity, leaving other acid-labile groups like benzyl (B1604629) (Bn) ethers and base-labile groups like fluorenylmethyloxycarbonyl (Fmoc) intact. mdpi.com This orthogonality is highly valuable in peptide synthesis. mdpi.com

Furthermore, selectivity can be achieved even between different types of N-Boc groups. Thermolytic deprotection in a continuous flow system has shown that an aryl N-Boc group can be removed at a lower temperature than an alkyl N-Boc group, allowing for sequential deprotection through temperature control. nih.gov Similarly, certain Lewis acids exhibit selectivity; ZnBr₂ can cleave a secondary N-Boc group while a primary N-Boc group remains untouched. jkchemical.com Another mild method using silica gel in refluxing toluene (B28343) has been reported to deprotect N-Boc groups without affecting Cbz or Fmoc groups. jlu.edu.cn

N Boc Dl Valinol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design and Synthesis of Chiral Oxazoline (B21484) Ligands

Chiral oxazoline ligands are a prominent class of ligands in asymmetric catalysis, prized for their modularity and effectiveness in a wide range of metal-catalyzed reactions. Valinol-derived oxazolines, in particular, have demonstrated significant utility due to the steric influence of the isopropyl group, which plays a crucial role in achieving high levels of enantioselectivity.

The synthesis of valinol-derived oxazolines typically begins with the coupling of a carboxylic acid or its derivative with L-valinol. fu-berlin.de This initial step forms an intermediate dihydroxydiamide. mdpi.com Subsequent treatment with a dehydrating agent, such as methanesulfonyl chloride in the presence of an amine base, facilitates the cyclization to the desired bis(oxazoline) ligand. mdpi.com This straightforward and often high-yielding process allows for the creation of a diverse library of ligands by varying the carboxylic acid backbone. fu-berlin.detaltech.ee For instance, condensation of a dicarboxylic acid derivative with an optically active 1,2-amino alcohol like valinol is a common route to bisoxazolines. taltech.ee A number of methods exist for this cyclization, including the use of triflic acid, which has been shown to be effective for substrates derived from L-valinol. mdpi.com

These oxazoline-containing ligands are designed to coordinate with various transition metals, including copper, palladium, and iridium. fu-berlin.deacademie-sciences.frrsc.org The nitrogen atom of the oxazoline ring and another heteroatom, often from the ligand backbone, chelate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.org

The enantioselectivity of a metal-catalyzed reaction is highly dependent on the structure of the chiral ligand. unl.pt Modifications to the valinol-derived oxazoline ligand are therefore a key strategy for optimizing reaction outcomes. It has been observed that oxazoline rings with a chiral center adjacent to the nitrogen atom are often preferred in asymmetric catalysis, as this positions the metal closer to the chiral influence, thereby enhancing enantioselectivity. rsc.org

Researchers have explored various structural modifications to fine-tune the electronic and steric properties of these ligands. For example, the backbone connecting the two oxazoline rings can be altered to adjust the bite angle and flexibility of the ligand. taltech.ee Furthermore, the substituent on the oxazoline ring, in this case, the isopropyl group from valinol, can be changed to other groups to modulate steric hindrance. acs.org In a study on cobaltaelectro-catalyzed C–H activations, a valinol-derived oxazoline preligand demonstrated superior performance, achieving a high enantiomeric ratio of 97.5:2.5. acs.org This highlights the significant impact that even subtle structural changes can have on the stereochemical control of a reaction.

Application in Diastereoselective Reactions

Chiral auxiliaries derived from N-Boc-DL-valinol are instrumental in controlling the stereochemical course of various carbon-carbon bond-forming reactions. By temporarily attaching the chiral auxiliary to a substrate, it is possible to direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

The aldol (B89426) reaction is a fundamental method for constructing carbon-carbon bonds and creating new stereocenters. Valinol-derived chiral auxiliaries have proven to be highly effective in controlling the diastereoselectivity of titanium-enolate aldol reactions. nih.gov For example, the aldol reaction of an (S)-valinol-derived sulfonamido ester with various aldehydes has been shown to proceed with high syn-diastereoselectivity, achieving ratios of up to 99:1. nih.gov This method provides a practical route to optically active syn-α-alkyl-β-hydroxy acids after the chiral auxiliary is removed. nih.gov The high level of diastereoselectivity is attributed to a chelation-controlled transition state, where the titanium metal coordinates to both the enolate and the auxiliary, creating a rigid and predictable stereochemical environment. nih.gov

| Entry | Aldehyde | Yield (%) | syn:anti ratio |

|---|---|---|---|

| 1 | Isobutyraldehyde | 85 | 98:2 |

| 2 | Benzaldehyde | 92 | 97:3 |

| 3 | 2-Benzyloxyethanal | 94 | 99:1 |

Table 1: Diastereoselective Aldol Reactions with a Valinol-Derived Chiral Auxiliary. Data sourced from a study on chelation-controlled ester-derived titanium enolate aldol reactions. nih.gov

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the synthesis of cyclic compounds. Chiral auxiliaries and ligands derived from valinol can exert significant stereocontrol in these transformations. For instance, N-Boc protected amino acids can be used to create dienophiles for asymmetric Diels-Alder reactions. researchgate.net The chiral auxiliary directs the approach of the diene, leading to the formation of a specific diastereomer of the cyclic product. sfu.ca

Valinol-derived oxazolines have also been employed as ligands for metal-catalyzed Diels-Alder reactions. academie-sciences.fr Copper(II) complexes with bis(oxazoline) ligands derived from (S)-valinol have been used to catalyze the hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes, demonstrating the potential for chiral induction by the ligand-metal complex. academie-sciences.fr The stereochemical outcome of these reactions can often be rationalized by considering the coordination of the dienophile to the chiral catalyst, which blocks one face of the dienophile and allows the diene to attack from the less hindered side.

Organocatalytic Roles of Valinol Derivatives

In recent years, the field of organocatalysis, which utilizes small organic molecules as catalysts, has grown significantly. gla.ac.uk Valinol and its derivatives have emerged as effective organocatalysts for various asymmetric transformations, offering a metal-free alternative to traditional catalysis. gla.ac.uk

Vicinal amino alcohols like valinol have been identified as efficient organocatalysts for the asymmetric cross-aldol reaction of ketones. acs.orgnih.gov For example, valinol can catalyze the reaction between isatin (B1672199) derivatives and acetone, providing access to chiral 3-hydroxy-3-(2-oxopropyl)indolin-2-one products. acs.org Proline-valinol thioamide derivatives have also been developed as highly active catalysts for direct asymmetric aldol reactions, achieving high enantioselectivity with low catalyst loading. researchgate.net

Catalytic Activity in Cross-Aldol Reactions

The direct asymmetric cross-aldol reaction, which involves the coupling of two different carbonyl compounds, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov The development of organocatalysts for this reaction has been a significant area of research, with a focus on achieving high diastereo- and enantioselectivity while avoiding self-aldol side reactions. nih.gov

While direct studies on this compound in cross-aldol reactions are not extensively documented, the catalytic activity of its parent amino alcohol, valinol, and other derivatives provides significant insights. Vicinal amino alcohols like leucinol and valinol have been identified as effective organocatalysts for the cross-aldol reaction between activated, non-enolizable ketones such as isatin and its derivatives with acetone. acs.org This highlights the potential of the valinol scaffold in facilitating aldol additions.

Furthermore, a novel prolinethioamide catalyst, synthesized from L-proline and L-valinol, has demonstrated high activity and enantioselectivity in the direct aldol reaction of various aldehydes with ketones like acetone, cyclohexanone (B45756), and cyclopentanone. researchgate.net With a low catalyst loading of just 2 mol%, this proline-valinol thioamide catalyst achieved up to 96% enantiomeric excess (ee) for the reaction of 2-nitrobenzaldehyde (B1664092) with acetone. researchgate.net In the reaction between 3-nitrobenzaldehyde (B41214) and cyclohexanone in water, it achieved excellent diastereoselectivity (anti/syn: 99/1) and enantioselectivity (99% ee). researchgate.net These findings underscore the crucial role of the valinol moiety in creating a highly organized chiral environment that directs the stereochemical outcome of the reaction. The success of these related catalysts suggests a promising role for this compound as a precursor for developing new organocatalysts for asymmetric cross-aldol reactions.

Chiral Sulfinamides Derived from Valine for Asymmetric Hydrosilylation

Chiral amines are crucial structural motifs in many biologically active compounds, and their synthesis via the asymmetric reduction of prochiral imines is a key transformation. d-nb.info L-Valine derived N-sulfinamides have emerged as highly effective Lewis basic organocatalysts for the asymmetric hydrosilylation of both N-aryl and N-alkyl ketimines using trichlorosilane. d-nb.inforesearchgate.net

These catalysts, which incorporate the chiral backbone of valine, a close structural relative of valinol, demonstrate exceptional performance. For instance, one such catalyst afforded the desired chiral amines in up to 99% yield and 96% ee for the reduction of N-alkyl ketimines, and up to 98% yield and 98% ee for N-aryl ketimines. d-nb.inforesearchgate.net The S-chiral center in these sulfinamide catalysts acts as a Lewis base to activate the trichlorosilane, a role analogous to the carboxamide group in other catalysts, but it also serves as an additional source of chirality. d-nb.info The high yields and enantioselectivities achieved with these valine-derived catalysts under mild conditions highlight the effectiveness of the valine framework in inducing asymmetry in the hydrosilylation of a wide range of ketimines. d-nb.info

| Catalyst Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Valine Derived N-Sulfinamide | N-Alkyl Ketimines | up to 99 | up to 96 |

| L-Valine Derived N-Sulfinamide | N-Aryl Ketimines | up to 98 | up to 98 |

This table summarizes the performance of L-Valine derived N-sulfinamide catalysts in the asymmetric hydrosilylation of ketimines. d-nb.inforesearchgate.net

Immobilization of Valinol-Based Chiral Systems

Heterogeneous Catalysis with Supported Ligands

Valinol-based chiral systems have been successfully immobilized on solid supports to create effective heterogeneous catalysts. A notable example is the immobilization of L-valinol onto the surface of SBA-15, a nanoporous silica (B1680970) material. researchgate.netillinois.edu This is achieved by first functionalizing the SBA-15 surface and then covalently grafting the chiral amino alcohol. illinois.edu The resulting heterogeneous ligand, when complexed with a metal such as copper, can be used to catalyze asymmetric reactions. illinois.edu

These supported catalysts are characterized using a variety of techniques, including Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), energy-dispersive X-ray spectroscopy (EDX), and scanning electron microscopy (SEM), to confirm the successful immobilization and to understand the material's structure. illinois.edu The use of such heterogeneous catalysts offers significant advantages, including ease of recovery and the potential for recycling without a significant loss of catalytic activity. researchgate.netillinois.edu For example, a copper complex of an SBA-15-immobilized L-valinol ligand used in the asymmetric allylic oxidation of alkenes could be recycled up to three times without a significant reduction in reaction results. illinois.edu

Impact of Support Material on Catalytic Performance

The choice of support material has a profound effect on the performance of a heterogeneous catalyst. princeton.edunih.gov The support not only provides mechanical stability and a high surface area for the dispersion of the active catalytic species but can also influence their chemical state and accessibility. princeton.edu

In the case of valinol-based systems, materials like SBA-15 nanoporous silica are chosen for their desirable properties, including a large surface area, uniform pore structure, and thermal stability. researchgate.netillinois.edu These characteristics allow for a high loading of the chiral ligand and ensure that the active sites are readily accessible to the reactants. The interaction between the support and the immobilized catalyst can stabilize the active species, preventing agglomeration and leaching, which in turn leads to improved catalytic activity and stability over multiple reaction cycles. princeton.edu The successful recycling of the SBA-15-supported valinol catalyst in allylic oxidation demonstrates the positive impact of the support material on the catalyst's longevity and performance. illinois.edu The rational design of supported catalysts, considering the nature of the support, is crucial for developing robust and efficient heterogeneous catalytic systems.

Applications of N Boc Dl Valinol in Complex Chemical Synthesis

Construction of Peptide and Peptidomimetic Structures

The synthesis of peptides and their mimetics is a cornerstone of biochemical and pharmaceutical research. N-Boc-DL-valinol and its derivatives play a significant role in this field, particularly in solid-phase peptide synthesis and the creation of N-methylated peptides, which offer enhanced therapeutic properties.

N-Boc-Valinol in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a widely adopted technique that allows for the efficient construction of peptide chains on an insoluble resin support. iris-biotech.de The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical approach in SPPS. seplite.com In this method, the N-terminus of the amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable groups like benzyl (B1604629) ethers. seplite.com The synthesis involves a cyclical process of coupling a Boc-protected amino acid to the resin-bound peptide chain, followed by the removal of the Boc group with an acid, typically trifluoroacetic acid (TFA), to allow for the next coupling reaction. chempep.com

While N-Boc protected amino acids are the primary building blocks for chain elongation in SPPS, N-Boc protected amino alcohols like this compound can be employed in specialized applications. One such application is the solid-phase synthesis of diverse amino acid building blocks. A versatile protocol has been developed where a protected amino alcohol is loaded onto a resin, and subsequent chemical transformations are carried out on the solid support to generate more complex, non-standard amino acid derivatives. nih.gov These derivatives can then be cleaved from the resin and used in further peptide synthesis, allowing for the incorporation of unique structural motifs into peptides. nih.gov

Table 1: Key Steps in Boc-Based Solid-Phase Peptide Synthesis

| Step | Description | Reagents |

| Resin Loading | The first Boc-protected amino acid is attached to the solid support. | Boc-amino acid, DCC, DMAP |

| Deprotection | The Boc protecting group is removed from the N-terminus. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |

| Neutralization | The resulting ammonium (B1175870) salt is neutralized to the free amine. | Diisopropylethylamine (DIEA) |

| Coupling | The next Boc-protected amino acid is coupled to the free amine. | Boc-amino acid, coupling reagents (e.g., HBTU, HATU) |

| Cleavage | The completed peptide is cleaved from the resin support. | Strong acids (e.g., HF, TFMSA) |

Synthesis of N-Methylated Amino Acids and Peptides for Bioactive Compounds

N-methylation of the peptide backbone is a critical modification in medicinal chemistry that can significantly enhance the pharmacokinetic properties of peptide-based drugs. frontiersin.org This modification can increase metabolic stability, improve membrane permeability, and modulate conformation, leading to enhanced biological activity. frontiersin.org this compound serves as a valuable precursor for the synthesis of N-methylated valine derivatives.

A common strategy for the synthesis of N-methylated amino acids involves the protection of the amino group, followed by methylation. For instance, L-valinol, which can be derived from the reduction of L-valine, is first protected with a Boc group to yield N-Boc-L-valinol. rsc.org The hydroxyl group of N-Boc-L-valinol can then be converted to a suitable leaving group, such as a tosylate. rsc.org Subsequent nucleophilic substitution with a methylating agent can introduce the methyl group on the nitrogen atom. Finally, oxidation of the primary alcohol to a carboxylic acid yields the desired N-Boc-N-methyl-valine, which can then be used in peptide synthesis. researchgate.net

Role in Medicinal Chemistry and Drug Discovery

The chiral nature and functional group arrangement of this compound make it an important starting material in the chiral pool for the synthesis of various bioactive molecules and pharmaceuticals. nih.govscripps.edu Its applications range from being a foundational element for complex molecular scaffolds to its integration into highly targeted therapeutic agents.

Building Block for Bioactive Molecules

This compound is utilized as a chiral building block in the synthesis of a variety of bioactive compounds. nih.gov Its stereochemistry is crucial for creating molecules that can interact specifically with biological targets. One notable application is in the synthesis of chiral β-aminophosphine derivatives. rsc.org In a representative synthesis, N-Boc-L-valinol is prepared by the Boc protection of L-valinol. rsc.org The alcohol functionality is then esterified with p-toluenesulfonyl chloride to form a tosylate. rsc.org This is followed by a phosphinylation reaction, where the tosylate is displaced by a phosphide (B1233454) nucleophile, and subsequent deprotection of the Boc group yields the chiral β-aminophosphine. rsc.org These resulting compounds can serve as effective ligands in asymmetric catalysis, a field vital for the production of enantiomerically pure drugs. rsc.org

Synthesis of Inhibitors (e.g., Bcr-Abl Kinase, Fatty Acid Amide Hydrolase)

This compound and its derivatives are instrumental in the synthesis of potent enzyme inhibitors for therapeutic applications.

Bcr-Abl Kinase Inhibitors: The Bcr-Abl tyrosine kinase is a key target in the treatment of chronic myeloid leukemia (CML). rsc.org However, mutations, such as the T315I "gatekeeper" mutation, can confer resistance to standard therapies. mdpi.com Research has shown that derivatives of valinol can effectively inhibit both the native and mutated forms of Bcr-Abl. In one study, oleylaminocarbonyl L-N-valinol and its D-enantiomer were synthesized and shown to inhibit the auto-phosphorylation of native and T315I mutated Bcr-Abl. alquds.edu These compounds demonstrated the potential to overcome drug resistance, highlighting the importance of the valinol scaffold in the design of next-generation Bcr-Abl inhibitors. alquds.edu

Table 2: Activity of Valinol Derivatives Against Bcr-Abl Kinase

| Compound | Target | Activity |

| Oleylaminocarbonyl L-N-valinol | Native Bcr-Abl | Inhibition of auto-phosphorylation |

| Oleylaminocarbonyl L-N-valinol | T315I mutated Bcr-Abl | Inhibition of auto-phosphorylation |

| Oleylaminocarbonyl D-N-valinol | Native Bcr-Abl | Inhibition of auto-phosphorylation |

| Oleylaminocarbonyl D-N-valinol | T315I mutated Bcr-Abl | Inhibition of auto-phosphorylation |

Data sourced from a study on oleylamine (B85491) derivatives of valinol. alquds.edu

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endogenous signaling lipids, and its inhibition is a therapeutic strategy for pain and inflammation. nih.govannualreviews.org The development of FAAH inhibitors has explored various chemical scaffolds, including carbamates and ureas, which act by covalently modifying the enzyme's active site. nih.gov While a direct synthesis of a marketed FAAH inhibitor from this compound is not prominently documented, the structural motifs present in valinol are relevant to the design of such inhibitors, which often feature small amino acid-like components to interact with the enzyme's binding pocket. researchgate.net

Integration into Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. The linker plays a critical role in the stability and efficacy of the ADC. Peptide linkers, which can be cleaved by specific enzymes within tumor cells, are widely used in ADC design.

This compound derivatives are key components in the synthesis of these peptide linkers. For instance, N-Boc-N-methyl-D-Valinol is itself classified as an ADC linker. medchemexpress.com More commonly, valine-containing dipeptides, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are employed as enzymatically cleavable sequences. axispharm.com These linkers are stable in the bloodstream but are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. iris-biotech.de The synthesis of these linkers, for example, the widely used Mc-Val-Cit-PABOH linker, involves the coupling of Boc-protected valine with other components, demonstrating the essential role of Boc-protected valine derivatives in constructing these sophisticated drug delivery systems. nih.gov The choice of the dipeptide sequence can influence properties such as hydrophilicity and cleavage rate, with Val-Ala linkers showing lower hydrophobicity, which can help prevent aggregation of the ADC. iris-biotech.denih.gov

Table 3: Common Valine-Containing ADC Linkers

| Linker | Cleavage Mechanism | Key Features |

| Valine-Citrulline (Val-Cit) | Cleaved by cathepsin B | High serum stability, efficient payload release. iris-biotech.de |

| Valine-Alanine (Val-Ala) | Cleaved by lysosomal proteases | Increased hydrophilicity, reduced aggregation potential. axispharm.comnih.gov |

Synthesis of Diverse Chiral Intermediates

The utility of this compound is prominently demonstrated in its role as a precursor for a variety of chiral intermediates. These intermediates are foundational elements in the construction of pharmaceuticals, agrochemicals, and complex natural products. The inherent chirality of this compound is transferred through synthetic sequences, enabling chemists to control the stereochemical outcome of subsequent reactions.

Chiral aminophosphines are a significant class of ligands and organocatalysts used in asymmetric catalysis. This compound is a readily available starting material for the synthesis of these valuable compounds. The established protocol for preparing β-aminophosphines involves the conversion of the amino alcohol to an intermediate with a suitable leaving group, followed by nucleophilic substitution with a phosphide source.

A common synthetic route begins with the protection of the amino group of L-valinol with di-tert-butyl dicarbonate (B1257347) to yield N-Boc-valinol. The hydroxyl group is then activated, typically by converting it into a tosylate or mesylate. This activation facilitates a nucleophilic substitution reaction with a metal phosphide, such as potassium diphenylphosphide, to form the N-Boc protected aminophosphine (B1255530). The final step involves the deprotection of the amino group, often using an acid like trifluoroacetic acid, to yield the target chiral β-aminophosphine. This methodology allows for the creation of a library of aminophosphine ligands by varying the amino acid side chain and the phosphine (B1218219) substituents.

Another approach involves the synthesis of chiral tetraaminophosphonium chlorides. In this method, N-Boc α-amino acid esters, including those derived from valine, are reacted with an organometallic reagent (e.g., PhMgBr). The resulting amino alcohol is then converted to a chiral 1,2-diamine, which serves as a precursor for assembling the final P-spiro aminophosphonium salt.

Table 1: Synthetic Pathway to Chiral β-Aminophosphines from L-Valinol

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Boc Protection | (Boc)₂O, Et₃N | N-Boc-valinol |

| 2 | Esterification (Activation) | p-Toluenesulfonyl chloride, pyridine | N-Boc-valinol tosylate |

| 3 | Phosphinylation | Potassium diphenylphosphide (KPPh₂) | N-Boc aminophosphine |

| 4 | Deprotection | Trifluoroacetic acid (TFA) | Chiral β-aminophosphine |

Detailed, citable examples of the stereoselective formation of bridged heterocycles such as bimorpholines directly from this compound could not be identified in the reviewed scientific literature. Therefore, to maintain strict adherence to the provided outline and ensure scientific accuracy, this subsection cannot be completed at this time.

The chiral pool, consisting of readily available enantiopure compounds like amino acids, is a cornerstone of natural product synthesis. this compound and its derivatives are valuable chiral precursors for establishing key stereocenters in the total synthesis of complex natural products, particularly alkaloids.

A notable application is in the formal total synthesis of sedum alkaloids. The synthesis of these pyrrolidine (B122466) alkaloids relies on the creation of a key chiral pyrrolidine intermediate. Research has demonstrated a safe and efficient method starting from N-Boc-α-amino aldehydes, which can be derived from the corresponding N-Boc-amino alcohols like N-Boc-valinol. researchgate.net In this pathway, the N-Boc protected starting material undergoes a series of transformations to build the carbon skeleton. A crucial step involves the activation of a primary alcohol using a reagent like methanesulfonyl chloride (MsCl), which facilitates a subsequent intramolecular cyclization. This ring-closing reaction, often promoted by a base such as potassium tert-butoxide (t-BuOK), stereoselectively forms the core pyrrolidine ring structure of the target alkaloid. researchgate.net The formation of this key intermediate constitutes a formal synthesis, as it has been previously converted into the final natural products. This strategy highlights how the chirality originating from the amino acid is effectively used to direct the stereochemical outcome of the entire synthesis. researchgate.net

Table 2: Key Transformations in the Formal Synthesis of Sedum Alkaloids

| Starting Material Class | Key Intermediate 1 | Key Intermediate 2 | Cyclization Product | Target Alkaloid Class |

| N-Boc-α-amino aldehyde | Homoprolinol derivative | Mesylated homoprolinol | Chiral Pyrrolidine | Sedum Alkaloids |

Mechanistic Insights and Computational Studies on N Boc Dl Valinol Chemistry

Mechanistic Investigations of N-Boc Cleavage

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. Mechanistic studies into the cleavage of the N-Boc group, including that in N-Boc-DL-valinol, have provided a detailed understanding of the underlying reaction pathways.

Proton Transfer and Carbocationic Pathways

The acid-catalyzed deprotection of N-Boc groups is generally understood to proceed through a mechanism involving initial protonation of the carbamate (B1207046). A plausible mechanistic pathway begins with the protonation of the carbamate oxygen by a Brønsted acid, which weakens the adjacent C-O bond. This is followed by the departure of the stable tert-butyl carbocation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and subsequently undergoes decarboxylation to yield the free amine.

An alternative pathway suggests a concerted proton transfer with the simultaneous release of isobutylene, followed by a rapid decarboxylation of the resulting carbamic acid. This mechanism is supported by computational modeling and kinetic studies. The stability of the tert-butyl carbocation plays a crucial role in these pathways, facilitating the cleavage of the Boc group under relatively mild acidic conditions. The choice of acid and solvent can influence the predominant pathway and the rate of deprotection. For instance, the use of strong acids like trifluoroacetic acid (TFA) promotes the formation of the tert-butyl carbocation.

Kinetic Modeling and Computational Chemistry of Deprotection

Kinetic studies and computational chemistry have been instrumental in refining the understanding of N-Boc deprotection mechanisms. Kinetic modeling of the HCl-catalyzed deprotection of Boc-protected amines has revealed a second-order dependence on the HCl concentration in certain solvent systems. nih.govbeilstein-journals.org This suggests a more complex mechanism than a simple unimolecular decomposition of the protonated substrate, possibly involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.govbeilstein-journals.org

In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, which is also rationalized by the ion-pair mechanism. nih.govbeilstein-journals.org Computational simulations, including Density Functional Theory (DFT) calculations, have been employed to model the transition states and reaction energy profiles of the deprotection process. researchgate.net These studies have supported the initial slow and concerted proton transfer mechanism with the release of isobutylene, followed by rapid decarboxylation. beilstein-journals.orgresearchgate.net A strong correlation has been identified between the electrophilicity of the N-Boc carbonyl group and the reaction rate. researchgate.net

Table 1: Kinetic Observations in N-Boc Deprotection

| Acid Catalyst | Kinetic Dependence | Proposed Mechanistic Feature |

|---|---|---|

| HCl | Second-order on [HCl] | General acid-catalyzed separation of an ion-molecule pair |

Elucidation of Stereochemical Control in Valinol-Mediated Reactions

Valinol and its derivatives are widely used as chiral auxiliaries and catalysts in asymmetric synthesis to control the stereochemical outcome of reactions. Computational studies have been pivotal in elucidating the origins of this stereochemical control.

Transition State Characterization for Asymmetric Induction

Computational methods, particularly DFT, are powerful tools for characterizing the transition states of stereoselective reactions, providing insights that are often inaccessible through experimental means alone. researchgate.net In asymmetric aldol (B89426) reactions employing valinol-derived chiral auxiliaries, the stereochemical outcome can be rationalized by analyzing the geometry and energy of competing transition state models, such as the Zimmerman-Traxler chair-like transition state. masterorganicchemistry.com

These models help to predict the facial selectivity of the enolate addition to the aldehyde. For some reactions, alternative boat-like transition states may be invoked to explain the observed stereoselectivity. masterorganicchemistry.com The development of refined transition-state models, often devoid of previously assumed interactions like hydrogen bonding in certain solvent systems, has been crucial for accurately predicting experimental outcomes. researchgate.net The analysis of these transition states allows for a rational design of new catalysts and auxiliaries with improved stereoselectivity.

Substrate-Catalyst Interactions Governing Enantioselectivity

The enantioselectivity in valinol-mediated reactions is governed by a complex interplay of noncovalent interactions between the substrate and the chiral catalyst or auxiliary in the transition state. nih.govnih.gov These interactions can include hydrogen bonding, steric repulsion, and dispersion forces. nih.gov For instance, in reactions catalyzed by proline-valinol thioamide derivatives, the terminal hydroxyl group of the valinol moiety can play a crucial role in the catalytic cycle, potentially through hydrogen bonding interactions that stabilize the transition state leading to the major enantiomer. rsc.org

Computational analysis of catalyst-substrate complexes reveals how the chiral environment of the valinol derivative dictates the approach of the reactants. nih.gov Even subtle changes in the catalyst structure can lead to significant differences in stereochemical outcomes by altering the binding mode of the substrates. nih.gov For example, a more hindered binding cavity in a catalyst can force a specific pre-arrangement of the substrates through multiple hydrogen bond contacts, leading to high diastereoselectivity. nih.gov Chelation control, where a metal ion coordinates to both the substrate and the valinol-derived template, is another powerful strategy for enforcing a rigid transition state geometry and achieving high levels of asymmetric induction. researchgate.net

Table 2: Key Interactions in Stereochemical Control

| Interaction Type | Role in Asymmetric Induction | Example |

|---|---|---|

| Hydrogen Bonding | Stabilization of the preferred transition state; orientation of substrates. | Interaction between a catalyst's hydroxyl group and a substrate's carbonyl group. |

| Steric Repulsion | Directing the approach of the electrophile to one face of the nucleophile. | Bulky isopropyl group of valinol blocking one face of a reacting enolate. |

| Chelation | Creating a rigid, predictable transition state geometry. | A metal ion coordinating to the valinol auxiliary and a substrate. |

Mechanistic Pathways of N-Functionalization

While the cleavage of the N-Boc group is a common transformation, the nitrogen atom of this compound can also be a site for further functionalization prior to deprotection. The mechanisms of these N-functionalization reactions, such as N-alkylation and N-arylation, are crucial for the synthesis of more complex valinol derivatives.

The N-alkylation of amines, including N-Boc protected amino alcohols, can proceed through several mechanistic pathways. A common method involves the reaction with alkyl halides, which typically follows an S(_N)2 mechanism where the amine nitrogen acts as the nucleophile. For N-Boc protected amines, the steric bulk of the Boc group can influence the reaction rate. Another approach is the "hydrogen borrowing" catalysis, where an alcohol is used as the alkylating agent. beilstein-journals.org In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then forms an imine with the amine. Subsequent reduction of the imine by the catalyst regenerates the catalyst and yields the N-alkylated product. beilstein-journals.org

The N-arylation of amino alcohols can be achieved using copper-catalyzed cross-coupling reactions. researchgate.net Mechanistically, these reactions are thought to involve the formation of a copper-amine complex, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then furnishes the N-arylated product and regenerates the active copper catalyst. The presence of the hydroxyl group in the amino alcohol can influence the reaction, potentially acting as an internal ligand.

Under strongly basic conditions, the N-H proton of the Boc-carbamate can be removed, and subsequent elimination of a tert-butoxide anion can lead to the formation of an isocyanate intermediate. researchgate.net This reactive intermediate can then be trapped by various nucleophiles to achieve N-functionalization. researchgate.net

Selective N-Methylation Mechanisms of Boc-Protected Amino Acids

The selective N-methylation of Boc-protected amino acids, such as this compound, is a critical transformation in peptide synthesis and medicinal chemistry. Research into the mechanism of this reaction has revealed key details about the role of protecting groups and reaction conditions in directing the outcome.

One of the primary methods for N-methylation involves the use of a methylating agent like methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). semanticscholar.orgresearchgate.netnih.gov A key aspect of this reaction is achieving selectivity for the nitrogen atom of the amino acid over the oxygen atom of the carboxylate group.

Mechanistic studies have shown that the selectivity arises from the formation of a sodium chelate. semanticscholar.orgresearchgate.netnih.govacs.org In this proposed mechanism, the sodium ion coordinates to both the carbonyl oxygen of the Boc group and the oxygen of the carboxylate. This chelation effectively shields the carboxylate group, preventing its methylation and directing the methylation to the nitrogen atom. semanticscholar.orgresearchgate.netnih.gov

An alternative hypothesis that was considered involved the in-situ formation of a carbene intermediate from methyl iodide, which would then insert into the N-H bond. semanticscholar.orgresearchgate.netnih.gov However, this mechanism was systematically investigated and ultimately ruled out through isotopic labeling studies. semanticscholar.orgresearchgate.netnih.gov These experiments demonstrated that the methyl group is transferred directly to the nitrogen, consistent with the chelation-controlled mechanism.

| Mechanistic Step | Description | Key Intermediates/States | Experimental Evidence |

| Deprotonation | The base (e.g., NaH) removes the acidic proton from the N-H bond of the Boc-protected amino acid. | N-anion of the Boc-protected amino acid. | Not directly cited, but implied by the reaction conditions. |

| Chelation | The sodium cation coordinates with the carbonyl oxygen of the Boc group and the deprotonated carboxylate group. | A six-membered chelate ring structure involving the sodium ion. | Inferred from the observed selectivity for N-methylation. semanticscholar.orgresearchgate.netnih.gov |

| Nucleophilic Attack | The deprotonated nitrogen atom acts as a nucleophile and attacks the methyl group of the methylating agent (e.g., MeI). | Transition state involving the N-anion, Na+ chelate, and MeI. | Not directly cited, but a fundamental step in SN2 reactions. |

| Product Formation | The methylated product, N-Boc-N-methyl-DL-valinol, is formed along with the corresponding sodium halide salt. | N-methylated product and sodium iodide. | Characterization of the final product. |

Role of Metal Coordination in Organometallic Reactions

The coordination of N-Boc-protected amino acids, including this compound, to metal centers plays a crucial role in a variety of organometallic reactions. znaturforsch.com The amino acid can act as a ligand, binding to the metal through its functional groups. This coordination can influence the reactivity of both the amino acid and the metal center, enabling a range of catalytic and stoichiometric transformations. nih.gov

In the context of N-Boc-protected amino acids, the most common coordination modes involve the nitrogen atom of the protected amino group and the oxygen atoms of the carboxylate and the Boc-protecting group. wikipedia.org The specific coordination geometry and binding affinity depend on several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. researchgate.netnih.gov

Metal coordination can serve several purposes in organometallic reactions involving this compound:

Activation: Coordination to a metal center can activate the amino acid for subsequent reactions. For instance, a metal can act as a Lewis acid, increasing the electrophilicity of the carboxylate carbon or facilitating the deprotonation of the N-H bond. nih.gov

Stereocontrol: In asymmetric synthesis, chiral ligands derived from N-Boc-amino acids can coordinate to a metal catalyst. The resulting chiral metal complex can then induce stereoselectivity in the reaction, leading to the preferential formation of one enantiomer of the product.

Protection: As seen in the N-methylation mechanism, metal coordination can also serve as a protecting group strategy. znaturforsch.com By coordinating to the carboxylate group, the metal prevents it from reacting, thereby directing the reaction to another site on the molecule. semanticscholar.org

The table below summarizes the potential coordination modes of N-Boc-amino acids with transition metals.

| Coordination Mode | Donating Atoms | Chelate Ring Size | Potential Influence on Reactivity |

| Bidentate (N,O) | Amide Nitrogen, Carboxylate Oxygen | 5-membered | Activation of the carboxylate group, directing group for C-H activation. wikipedia.org |

| Bidentate (O,O) | Boc Carbonyl Oxygen, Carboxylate Oxygen | 6-membered | Protection of the carboxylate and amide groups, as seen in selective N-methylation. semanticscholar.orgresearchgate.netnih.gov |

| Monodentate (O) | Carboxylate Oxygen | - | Weak interaction, may be relevant in initial complexation steps. wikipedia.org |

| Monodentate (N) | Amide Nitrogen | - | Less common due to the steric hindrance of the Boc group and the lower basicity of the amide nitrogen. wikipedia.org |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopy is fundamental to the characterization of N-Boc-DL-valinol, providing unambiguous evidence of its chemical structure and purity. Since spectroscopic properties (excluding optical rotation) are identical for D, L, and DL forms, data from the individual enantiomers, such as N-Boc-L-valinol, are directly applicable to the racemic mixture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the proton signals are consistent with the compound's structure. The large singlet corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group is a prominent feature. Other signals include multiplets for the methine protons and the methylene (B1212753) protons of the hydroxymethyl group, as well as doublets for the non-equivalent methyl groups of the isopropyl moiety.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon and methyl carbons of the Boc group, and the distinct carbons of the valinol backbone.

Table 1: Representative NMR Data for N-Boc-valinol in CDCl₃ Note: Data is often reported for the L-enantiomer, which is spectroscopically identical to the DL-mixture in a non-chiral environment.

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H NMR | ~4.76 | NH (carbamate) |

| ~3.70 - 3.59 | CH₂ (hydroxymethyl) | |

| ~3.43 | CH (α-carbon) | |

| ~1.84 | CH (isopropyl) | |

| ~1.45 | (CH₃)₃C (Boc group) | |

| ~0.95 | (CH₃)₂CH (isopropyl) | |

| ¹³C NMR | ~155.7 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ (Boc group) | |

| ~65.4 | CH₂ (hydroxymethyl) | |

| ~58.5 | CH (α-carbon) | |

| ~30.4 | CH (isopropyl) | |

| ~28.4 | C(CH₃)₃ (Boc group) |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition. acs.orgrsc.org The monoisotopic mass of this compound (C₁₀H₂₁NO₃) is 203.15215 Da. nih.gov

Electrospray ionization (ESI) is a common technique for this analysis, often showing the protonated molecule [M+H]⁺ at an m/z of approximately 204.159. nih.gov Other common adducts observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. nih.gov

Table 2: Predicted Mass Spectrometry Data for N-Boc-valinol Adducts nih.gov

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.15943 |

| [M+Na]⁺ | 226.14137 |

| [M+K]⁺ | 242.11531 |

| [M+NH₄]⁺ | 221.18597 |

| [M-H]⁻ | 202.14487 |

Infrared (IR) spectroscopy is used to identify the key functional groups within the this compound molecule by detecting the vibrations of specific bonds. chegg.com The spectrum will prominently feature absorption bands characteristic of the alcohol, carbamate, and alkane portions of the structure. A broad absorption in the 3200-3600 cm⁻¹ region corresponds to the O-H stretch of the alcohol group, while the N-H stretch of the carbamate appears in a similar region. A strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the Boc protecting group.

Table 3: Characteristic Infrared Absorption Bands for N-Boc-valinol

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3350 | N-H stretch | Carbamate |

| ~2960 | C-H stretch | Alkane |

| ~1690 (strong) | C=O stretch | Carbamate (Boc group) |

| ~1520 | N-H bend | Carbamate |

| ~1170 | C-O stretch | Carbamate / Alcohol |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable for both the purification of this compound and the real-time monitoring of its synthesis.

Thin Layer Chromatography (TLC) is a rapid and effective technique for qualitatively monitoring the progress of chemical reactions, such as the protection of DL-valinol with di-tert-butyl dicarbonate (B1257347). fishersci.at By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can observe the consumption of the starting material and the formation of the this compound product. rsc.org

The choice of mobile phase (eluent) is critical for achieving good separation. A common starting eluent for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). chegg.comjocpr.com For instance, a mobile phase of 10% to 50% ethyl acetate in hexanes is often effective. wesleyan.edubiotage.com The product, this compound, being more polar than some starting materials but protected, will have a specific retention factor (Rf) value under these conditions. The Rf value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is typically adjusted to be between 0.2 and 0.8 for optimal visualization and separation. sigmaaldrich.comlibretexts.org Visualization of the spots can be achieved using UV light (if the compound is UV-active or on a fluorescent plate) or by staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) (though the protected amine of the product will not react with ninhydrin). nih.gov

Since this compound is a racemic mixture, chiral chromatography is necessary to separate the D- and L-enantiomers and determine the enantiomeric excess (ee) of a sample. researchgate.net High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose. sigmaaldrich.com

Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of N-protected amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com A typical method would involve a column such as a CHIROBIOTIC T (based on teicoplanin) or a cellulose-based column. sigmaaldrich.comgoogle.com The mobile phase is often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acidic or basic modifier to control the ionization state of the analyte and improve interaction with the CSP. google.com For N-Boc amino acid derivatives, a reversed-phase mode is often a viable choice. sigmaaldrich.com By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

Stereochemical Analysis and Absolute Configuration Assignment

The "DL" designation in this compound signifies a racemic mixture, meaning it contains equal amounts of the two enantiomers: N-Boc-D-valinol and N-Boc-L-valinol. Distinguishing and characterizing these enantiomers is crucial, as they can exhibit different biological activities.

Optical rotation is a fundamental technique used to determine the enantiomeric purity of a chiral compound. It measures the rotation of plane-polarized light as it passes through a sample. Enantiomers rotate light in equal but opposite directions.

The specific rotation ([α]) is a standardized measure of this rotation. For the enantiomers of N-Boc-valinol, the following values have been reported:

N-Boc-D-valinol : Exhibits a positive optical rotation. Reported values include +23° (c = 1 in chloroform (B151607) at 23°C). sigmaaldrich.comalfachemch.com

N-Boc-L-valinol : Exhibits a negative optical rotation. A reported value is -23° (c = 1 in chloroform at 23°C). sigmaaldrich.com

A racemic mixture like this compound will theoretically have an optical rotation of 0° because the equal and opposite rotations of the D and L enantiomers cancel each other out. Therefore, measuring the optical rotation of a sample synthesized to be a single enantiomer is a direct measure of its enantiopurity. A value close to the literature standard for the pure enantiomer indicates high enantiomeric excess (ee), while a value closer to zero suggests contamination with the other enantiomer.

It is important to note that the solvent and temperature can influence the specific rotation. For instance, the specific rotation for N-Boc-L-valine, a related precursor, is reported as -7.5° (c=1 in Acetic Acid). fishersci.at

Table of Optical Rotation Data for N-Boc-valinol Enantiomers

| Compound | Specific Rotation ([α]) | Conditions |

| N-Boc-D-valinol | +23° | c = 1 in chloroform, 23°C |

| N-Boc-L-valinol | -23° | c = 1 in chloroform, 23°C |

| N-Boc-L-valinol | -18.0 to -22.0° | c = 1 in CHCl3 |

Data sourced from multiple chemical suppliers and research articles. sigmaaldrich.comalfachemch.comsigmaaldrich.comtcichemicals.com

While optical rotation provides information on enantiopurity, X-ray crystallography offers the definitive assignment of a molecule's three-dimensional structure, including its absolute stereochemistry. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The pattern provides information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions and bond connectivity. wikipedia.org

For chiral molecules like the enantiomers of N-Boc-valinol, X-ray crystallography can unambiguously determine the spatial arrangement of the atoms, confirming whether the stereocenter has an R or S configuration. For example, the crystal structure of a related dipeptide, N-(t-butoxycarbonyl)-L-valine-L-phenylalanine-methyl ester (Boc-Val-Phe-OMe), was determined by X-ray diffraction to elucidate its conformation. researchgate.net Although a specific crystal structure for this compound itself was not found in the search results, this technique is a standard and powerful method for such determinations in the field. unibo.ituea.ac.ukresearchgate.net

Biological Activity and Inhibition Assays in Drug Discovery Contexts

This compound and its derivatives are of interest in drug discovery due to their potential as building blocks for more complex, biologically active molecules. nih.gov Inhibition assays are crucial for evaluating the biological effects of these compounds, particularly their ability to interfere with specific biological targets like enzymes or receptors.